![molecular formula C10H11N5O2 B5856147 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5856147.png)
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(Methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as MAPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MAPTA belongs to the family of triazole compounds, which have shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to the induction of apoptosis in cancer cells and the suppression of inflammation in immune cells.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects in cells. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to the suppression of inflammatory responses.
Advantages and Limitations for Lab Experiments
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, there are also limitations to its use. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a relatively new compound, and its potential side effects and toxicity are not fully understood. Further research is needed to fully evaluate its safety and efficacy.
Future Directions
There are several future directions for research on 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential application is in the development of new cancer therapies. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Additionally, 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine could be further studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Overall, 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown potential in various fields of medicine, and further research could lead to the development of new therapies and treatments.
Synthesis Methods
The synthesis of 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves a series of chemical reactions, starting with the reaction of 3-pyridinecarboxaldehyde and hydrazine hydrate to form 3-pyridinylhydrazine. This intermediate is then reacted with methyl 3-oxobutanoate to form 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Scientific Research Applications
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in cancer research, where it has been found to induce apoptosis (programmed cell death) in cancer cells. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-6-8(16)15-10(11)13-9(14-15)7-3-2-4-12-5-7/h2-5H,6H2,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQKFSKHKHNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone |
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